3,3-二甲基-6-硝基吲哚

概述

描述

3,3-Dimethyl-6-nitroindoline is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 . It is a pale-yellow to yellow-brown solid .

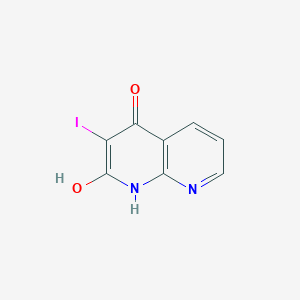

Molecular Structure Analysis

The InChI code for 3,3-Dimethyl-6-nitroindoline is1S/C10H12N2O2/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis

While specific chemical reactions involving 3,3-Dimethyl-6-nitroindoline are not detailed in the available resources, it’s worth noting that a number of photochromic 1-carbethoxymethyl-3,3-dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes were synthesized . The introduction of a carbethoxymethyl substituent at the nitrogen atom instead of a methyl group somewhat increases the rate of dark decolorization of the photomerocyanines without appreciably affecting the spectral characteristics .Physical And Chemical Properties Analysis

3,3-Dimethyl-6-nitroindoline is a pale-yellow to yellow-brown solid . and should be stored at a temperature of 2-8°C .科学研究应用

Photochromic Properties

3,3-Dimethyl-6-nitroindoline is used in the synthesis of photochromic compounds . These compounds have the ability to reversibly change their color when exposed to light. Specifically, 1-carbethoxymethyl-3,3-dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes were synthesized, which showed increased rate of dark decolorization of the photomerocyanines .

Spectral Characteristics

The compound is used in studies related to spectral characteristics . The introduction of a carbethoxymethyl substituent at the nitrogen atom instead of a methyl group somewhat increases the rate of dark decolorization of the photomerocyanines without appreciably affecting the spectral characteristics .

Synthesis of Spirochromenes

3,3-Dimethyl-6-nitroindoline is used in the synthesis of spirochromenes . Spirochromenes are a class of organic compounds that contain a spirojunction, which is a type of chemical compound that contains a spirocyclic structure .

Synthesis of 3-Nitroindoles

3,3-Dimethyl-6-nitroindoline can be used in the synthesis of 3-nitroindoles . 3-Nitroindoles are synthetically versatile intermediates but current methods for the preparation hinder their widespread application .

Electrochemical Cyclisation

Nitroenamines, which can be derived from 3,3-Dimethyl-6-nitroindoline, undergo electrochemical cyclisation to 3-nitroindoles in the presence of potassium iodide .

Organic Intermediates

3,3-Dimethyl-6-nitroindoline can be used as an organic intermediate in various chemical reactions . For example, it can be used in the synthesis of 1-carbethoxymethyl-3,3-dimethyl-2-methyleneindoline .

安全和危害

作用机制

Mode of Action

It is known that the compound exhibits photochromic properties . This suggests that it may interact with its targets in a light-dependent manner, undergoing structural changes that affect its activity. More detailed studies are required to elucidate the precise interactions between 3,3-Dimethyl-6-nitroindoline and its targets.

Biochemical Pathways

The specific biochemical pathways affected by 3,3-Dimethyl-6-nitroindoline are currently unknown . Given its photochromic properties, it is plausible that the compound could influence pathways related to light perception or signal transduction.

Action Environment

The action of 3,3-Dimethyl-6-nitroindoline may be influenced by various environmental factors, given its photochromic nature . Light intensity, wavelength, and exposure duration could potentially affect the compound’s activity, efficacy, and stability.

属性

IUPAC Name |

3,3-dimethyl-6-nitro-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRVKOVWGSBITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620817 | |

| Record name | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-6-nitroindoline | |

CAS RN |

179898-72-7 | |

| Record name | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 3,3-Dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes and how do these structures contribute to their photochromic behavior?

A: While the provided abstracts lack detailed spectroscopic data, they highlight that these compounds belong to the spirooxazine family, known for their reversible color change upon UV light exposure. [, ] The "spiro" linkage between the indoline and chromene moieties is crucial. In their colorless form, the two units are orthogonal, minimizing conjugation. Upon UV irradiation, the spiro C-O bond breaks, allowing the molecule to rearrange into a planar, conjugated structure responsible for the colored state. The presence of the nitro group (–NO₂) at the 6′ position of the indoline moiety further influences the photochromic properties, likely affecting the absorption wavelength and switching kinetics.

Q2: How do modifications to the nitrogen atom of the indoline ring in 3,3-Dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes influence their photochromic properties?

A: Both articles investigate the impact of N-substitution on the photochromic behavior of these compounds. [, ] While specific substituents aren't listed in the abstracts, it's implied that different N-substituents can significantly alter the photochromic characteristics. These modifications likely influence the electron density distribution within the molecule, impacting the efficiency of the ring-opening process upon UV irradiation and consequently, the color change intensity, rate of color fading, and fatigue resistance of the photochromic system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)

![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)